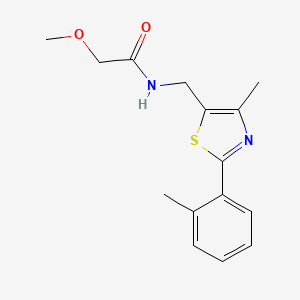

2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. This particular compound is part of a broader class of thiazole acetamides that have been synthesized and studied for various biological activities, including hypoglycemic, anti-inflammatory, and antioxidant properties . The presence of the methoxy group and the acetamide moiety suggests potential for specific interactions and activities within biological systems.

Synthesis Analysis

The synthesis of related thiazole acetamide derivatives typically involves multi-step reactions under mild conditions, yielding good product yields . For instance, the synthesis of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives was accomplished in three steps, starting from readily available precursors . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied to obtain the target molecule.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which can significantly influence the photophysical properties of these compounds . For example, N-(benzo[d]thiazol-2-yl)acetamide derivatives form various hydrogen-bonded assemblies depending on the substituents attached to the benzothiazole moiety . These interactions are crucial for the stability and reactivity of the compounds and can be studied using techniques such as X-ray diffraction and spectroscopy .

Chemical Reactions Analysis

Thiazole acetamides can participate in a range of chemical reactions, primarily due to the reactivity of the thiazole ring and the acetamide group. The compounds can act as electrophiles or nucleophiles depending on their substitution pattern and the reaction conditions . The electrophilicity and nucleophilicity of these molecules can be explored through charge transfer studies, as well as their interactions with biological molecules like DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which can be determined experimentally and theoretically using computational methods like density functional theory (DFT) . The thermodynamic properties of these compounds can also be calculated to understand their behavior at different temperatures .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties, depending on their specific structures .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of certain functional groups .

Eigenschaften

IUPAC Name |

2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-12(10)15-17-11(2)13(20-15)8-16-14(18)9-19-3/h4-7H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDPRIQCTLNLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)

![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)